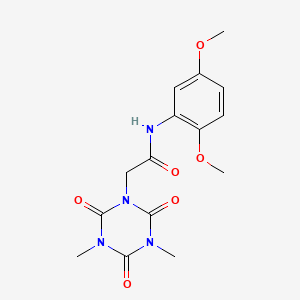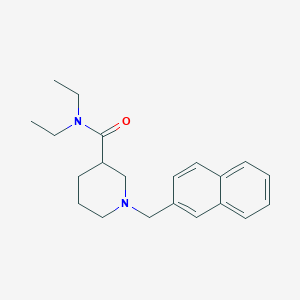methanone](/img/structure/B4935085.png)
[1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPM and has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.
作用机制
The exact mechanism of action of EPPM is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a key role in the inflammatory response. In addition, EPPM has been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
EPPM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. In addition, EPPM has been shown to reduce the activity of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. EPPM has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic and neuroprotective effects.
实验室实验的优点和局限性
EPPM has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in animal studies. In addition, EPPM has been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using EPPM in lab experiments. For example, the exact mechanism of action of EPPM is not fully understood, which can make it difficult to interpret the results of studies. In addition, the effects of EPPM may vary depending on the species and strain of animal used in the study.
未来方向
There are a number of future directions for research on EPPM. One area of interest is the potential use of EPPM as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of EPPM as a treatment for chronic pain conditions. In addition, there is interest in exploring the potential use of EPPM as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, there is interest in further exploring the mechanism of action of EPPM and identifying new targets for its therapeutic use.
Conclusion:
In conclusion, [1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone is a synthetic compound that has potential therapeutic applications in the treatment of inflammation, pain, and neurodegenerative diseases. The synthesis of EPPM is a complex process that requires careful attention to detail and precise control of reaction conditions. EPPM has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties. While there are some limitations to using EPPM in lab experiments, there are also a number of future directions for research on this compound.
合成方法
EPPM is synthesized through a multistep process that involves the reaction of 4-methoxy-2-methylbenzaldehyde with piperidine and ethynylbenzoyl chloride. The resulting intermediate is then treated with sodium hydride and methyl iodide to obtain the final product. The synthesis of EPPM is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
EPPM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, EPPM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[1-(3-ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-17-7-5-8-18(14-17)23(26)24-12-6-9-19(15-24)22(25)21-11-10-20(27-3)13-16(21)2/h1,5,7-8,10-11,13-14,19H,6,9,12,15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVIZAEOFTSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
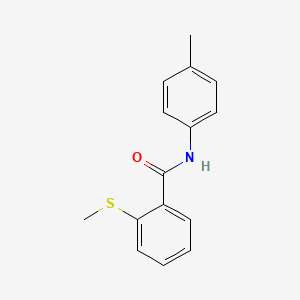
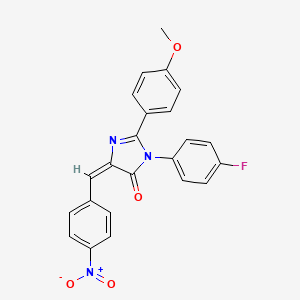
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
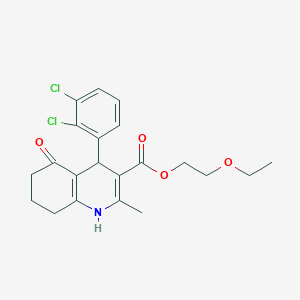
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)
